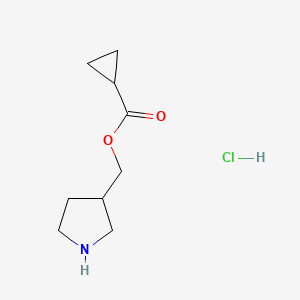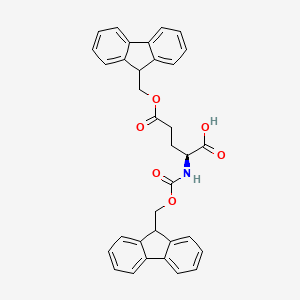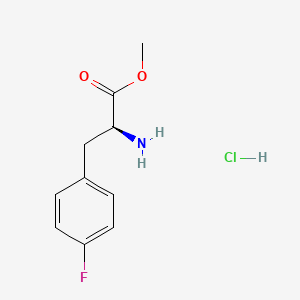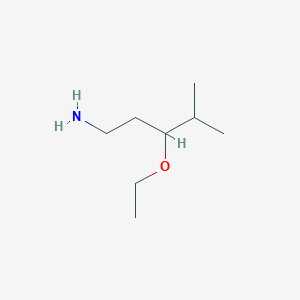
tert-ブチル 3-エチニルピロリジン-1-カルボン酸エステル
概要
説明
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 3-ethynylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-ethynylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性天然物の合成
tert-ブチル 3-エチニルピロリジン-1-カルボン酸エステルは、様々な生物活性天然物の合成における前駆体として役立ちます。その構造は、植物、細菌、真菌から単離された化合物の足場として重要です。 例えば、インドセンAおよびBなどのインドール誘導体の合成に使用されており、抗癌、抗炎症、鎮痛などの幅広い生物活性を示します .
抗菌および抗真菌用途
tert-ブチル 3-エチニルピロリジン-1-カルボン酸エステルの誘導体は、抗菌および抗真菌活性について研究されています。 これらの化合物は、いくつかの微生物に対して中等度の活性を示しており、抗菌剤としてさらなる開発のための候補となっています .
創薬
この化合物の汎用性は、創薬において貴重な中間体となります。 容易に修飾できることから、アミド、スルホンアミド、イミダゾリノンなどの様々な新規有機化合物を生成することができ、抗癌、抗寄生虫、抗うつなどの幅広い生物活性を示しています .
医薬品化学におけるコンフォメーション研究
tert-ブチル 3-エチニルピロリジン-1-カルボン酸エステル誘導体の構造的柔軟性は、医薬品化学において重要なコンフォメーション研究を可能にします。 これらの化合物のコンフォメーション挙動を理解することで、標的とする生物活性を持つより効果的な薬剤を設計することができます .
ピペリジン誘導体の合成
tert-ブチル 3-エチニルピロリジン-1-カルボン酸エステルから合成されたピペリジン誘導体は、有機化学の分野で重要です。 これらの誘導体は、抗ヒスタミン剤や抗うつ剤など、潜在的な薬理学的用途を持つ様々な化合物を生成するために使用できます .
立体選択的合成
この化合物は、立体選択的合成にも使用されており、これは異なる生物学的効果を持つ薬物分子の特定の異性体を生成するために不可欠です。 例えば、tert-ブチル 3-エチニルピロリジン-1-カルボン酸エステル誘導体は、医薬品開発において重要な特定のピペリジン誘導体のシス異性体を得るために使用されてきました .
生化学分析
Biochemical Properties
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrrolidine derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of tert-butyl 3-ethynylpyrrolidine-1-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it has been shown to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, tert-butyl 3-ethynylpyrrolidine-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, thereby altering its activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-ethynylpyrrolidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of tert-butyl 3-ethynylpyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within the cell, thereby influencing overall metabolic flux . The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, tert-butyl 3-ethynylpyrrolidine-1-carboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of tert-butyl 3-ethynylpyrrolidine-1-carboxylate is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
特性
IUPAC Name |
tert-butyl 3-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGOUSDBBFBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708369 | |
| Record name | tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287193-00-4 | |
| Record name | tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)


![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)





![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)
